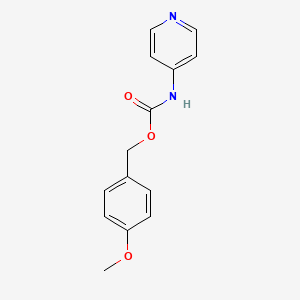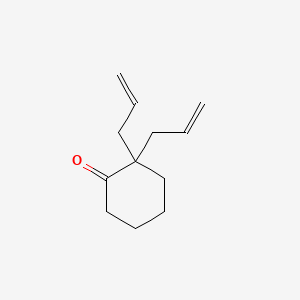
2,2-Diallylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diallylcyclohexanone is an organic compound with the molecular formula C12H18O. It is a derivative of cyclohexanone, where two hydrogen atoms at the 2-position are replaced by allyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylcyclohexanone typically involves the alkylation of cyclohexanone with allyl bromide in the presence of a strong base such as sodium amide. The reaction is carried out in an anhydrous environment, often using ether as a solvent. The process involves the formation of a sodium enolate intermediate, which then reacts with allyl bromide to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diallylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and benzonitrile.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Allyl groups can be substituted using reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2-Diallylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-diallylcyclohexanone involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, such as the [2+2] cycloaddition, which is a stepwise mechanism involving the formation of intermediate species . These reactions can lead to the formation of cyclobutane rings, which are important in the synthesis of various organic compounds.
Comparaison Avec Des Composés Similaires
2,2-Dimethylcyclohexanone: This compound has two methyl groups instead of allyl groups at the 2-position.
2,6-Dimethylcyclohexanone: Another similar compound with methyl groups at the 2 and 6 positions.
Uniqueness: 2,2-Diallylcyclohexanone is unique due to the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis compared to its methyl-substituted counterparts.
Propriétés
Numéro CAS |
5277-36-1 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-4H,1-2,5-10H2 |
Clé InChI |
QFSGLPBMYINTJA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCCC1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


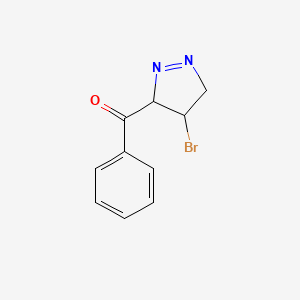
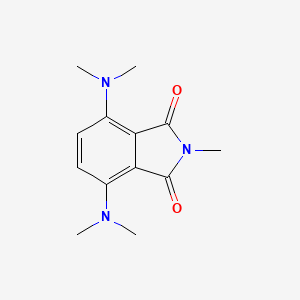

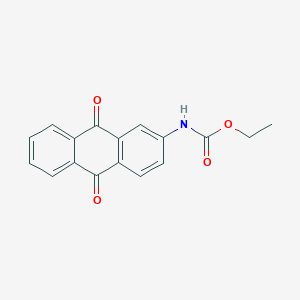
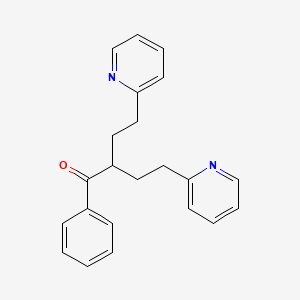
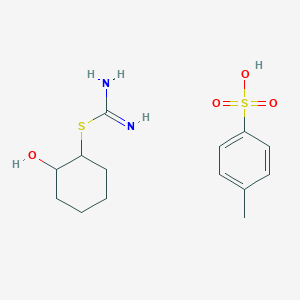
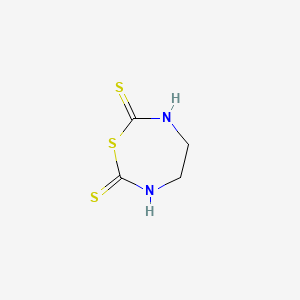

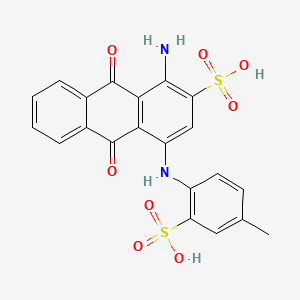
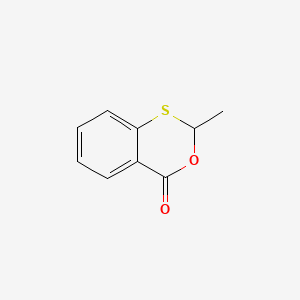
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
